molecular formula C19H13N3O B2955723 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 149550-46-9

2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B2955723
CAS No.: 149550-46-9
M. Wt: 299.333
InChI Key: ARVOWROWLBHVLB-UHFFFAOYSA-N
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Description

2-Amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is a benzochromene derivative characterized by a fused naphthopyran core, an amino group at position 2, a pyridin-3-yl substituent at position 4, and a cyano group at position 2. Structural studies (e.g., X-ray crystallography) reveal that the pyridinyl substituent introduces steric and electronic effects that influence molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Biological evaluations highlight its role as a potent antiproliferative agent. It induces G2/M phase cell cycle arrest in smooth muscle cells and HeLa cells, likely through interference with microtubule dynamics and kinase inhibition (e.g., EGFR and VEGFR-2) .

Properties

IUPAC Name

2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c20-10-16-17(13-5-3-9-22-11-13)15-8-7-12-4-1-2-6-14(12)18(15)23-19(16)21/h1-9,11,17H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVOWROWLBHVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of salicylic aldehyde, malononitrile, and pyridine derivatives under basic conditions. This reaction can be carried out in various solvents such as ethanol, tetrahydrofuran, or water, often with the aid of catalysts like piperidine or triethylamine .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted aromatic compounds .

Scientific Research Applications

2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, it can bind to the active sites of enzymes, inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Benzochromene derivatives differ primarily in substituents at position 4, which dictate biological activity. Key analogs include:

Compound (Position 4 Substituent) Biological Activity Key Findings References
2,3-Dichlorophenyl Antitumor, kinase inhibition IC₅₀ values of 1.2–3.8 µM against cancer cell lines; superior EGFR/VEGFR-2 inhibition compared to Sorafenib .
3-Nitrophenyl Antiproliferative, microtubule disruption Inhibits mitosis in multiple cell types; IC₅₀ < 5 µM in leukemia models .
4-Methoxyphenyl Crystallographic studies Dihedral angle of 86.08° between phenyl and chromene rings; hydrogen-bonded dimers stabilize crystal packing .
Pyridin-3-yl (target compound) Anticancer, anti-inflammatory Induces G2/M arrest; suppresses NF-κB and mTOR pathways; IC₅₀ ~2.5 µM in osteoarthritic models .
1H-Indol-3-yl Broad-spectrum cytotoxicity 92% yield in synthesis; targets Bcl-2 in AML cells .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance cytotoxicity and kinase inhibition by increasing electrophilicity and binding affinity to ATP pockets .
  • Heterocyclic Substituents (e.g., pyridinyl): Improve solubility and target selectivity for kinase domains compared to purely aromatic substituents .
  • Electron-Donating Groups (e.g., OCH₃): Reduce antiproliferative activity but improve pharmacokinetic properties (e.g., metabolic stability) .

Mechanistic Divergence

  • Microtubule Targeting : 3-Nitrophenyl derivatives disrupt microtubule assembly, mimicking colchicine’s mechanism .
  • Kinase Inhibition : Pyridinyl and dichlorophenyl analogs compete with ATP in EGFR/VEGFR-2, validated by docking studies .
  • Pathway Modulation : The pyridinyl derivative uniquely suppresses NF-κB and mTOR, linking anticancer and anti-inflammatory effects .

Biological Activity

2-Amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzochromene core, an amino group, and a pyridine ring, positions it as a candidate for various therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₉N₃O. The compound features a carbonitrile functional group at the 3-position of the benzochromene moiety, contributing to its unique chemical properties and biological activities.

Property Value
Molecular FormulaC₁₄H₉N₃O
Molecular Weight241.24 g/mol
StructureChemical Structure

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and T47D (breast cancer) cells.

Case Studies

  • Cytotoxicity Assessment :
    • A study reported that derivatives of 2-amino-4H-chromenes displayed significant cytotoxic activity against several cancer cell lines with IC50 values often lower than 30 μg/mL. Notably, some derivatives showed enhanced potency compared to the standard drug etoposide .
  • Mechanistic Insights :
    • Molecular docking studies suggested that this compound interacts with key enzymes involved in cancer progression, such as topoisomerase and cytochrome P450 enzymes . These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Antimicrobial Activity

In addition to its anticancer potential, this compound has shown antimicrobial properties. Research has highlighted its effectiveness against various bacterial strains, indicating a broad spectrum of activity.

Antimicrobial Evaluation

A recent study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The results demonstrated significant antibacterial activity, suggesting potential applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Mitosis :
    • The compound disrupts microtubule assembly by interacting with tubulin, leading to inhibition of mitosis in ovary cells during metaphase and anaphase stages . This property is particularly relevant for its anticancer effects.
  • Enzyme Inhibition :
    • Inhibition of topoisomerase enzymes has been observed, which is critical for DNA replication and cell division in cancer cells .

Q & A

Q. What are the established synthetic routes for 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods are documented:
  • Three-component condensation : Aromatic aldehydes, malononitrile, and α-naphthols react in PEG-400 at 100°C for 2–3 hours without catalysts, producing the chromene core .
  • Cyclization with α-cyanocinnamonitriles : Substituted α-cyanocinnamonitriles react with phenols/naphthols (e.g., 4-methoxy-1-naphthol) in ethanol under basic conditions (piperidine catalyst) at reflux. This method achieves yields >75% via rapid precipitation .
  • Key variables : Solvent polarity (ethanol vs. PEG-400), catalyst presence (piperidine enhances cyclization kinetics), and temperature (reflux conditions improve cyclization efficiency) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolves stereochemistry and confirms the fused chromene-pyridine ring system. Data-to-parameter ratios >13 and R-factors <0.05 ensure accuracy .
  • NMR/IR spectroscopy : 1^1H NMR identifies amino (–NH2_2) protons as broad singlets (~δ 5.5–6.0 ppm) and nitrile (–CN) groups via IR stretches (~2200 cm1^{-1}) .
  • Complementary use : X-ray confirms planar chromene systems, while NMR validates substituent integration (e.g., pyridin-3-yl orientation) .

Q. What pharmacological activities have been reported for this compound, and what assay conditions are used?

  • Methodological Answer :
  • Antimicrobial activity : Tested against Mycobacterium tuberculosis (MIC ≤25 µg/mL) and Gram-positive bacteria (e.g., S. aureus) via broth microdilution. Controls include ciprofloxacin .
  • Antitumor potential : Screened against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines using MTT assays (IC50_{50} ~10–50 µM). Cytotoxicity controls (e.g., normal fibroblasts) are essential to exclude nonspecific effects .

Advanced Research Questions

Q. How can reaction mechanisms for chromene formation be validated, and what computational tools support this?

  • Methodological Answer :
  • Mechanistic probes : Isotopic labeling (e.g., 15^{15}N in malononitrile) traces nitrile incorporation. Kinetic studies (e.g., varying phenol nucleophilicity) confirm Michael addition-cyclization pathways .
  • DFT calculations : Simulate transition states (e.g., B3LYP/6-31G* level) to compare activation energies for competing pathways (e.g., Knoevenagel vs. Michael adducts) .

Q. How can structural ambiguities in fused chromene systems be resolved experimentally?

  • Methodological Answer :
  • X-ray vs. NMR synergy : X-ray identifies puckering parameters (Cremer-Pople analysis) for the chromene ring, while NOESY NMR correlates spatial proximity of pyridin-3-yl and amino groups .
  • Dynamic NMR : Detects ring-flipping in solution (e.g., variable-temperature 1^1H NMR) if the chromene adopts non-planar conformations .

Q. What strategies address contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Replicate assays : Standardize protocols (e.g., identical bacterial inoculum sizes, cell passage numbers) to minimize variability .
  • Structure-activity interrogation : Compare substituent effects (e.g., pyridin-3-yl vs. 4-fluorophenyl analogs) using SAR libraries. Meta-substituted pyridines often enhance lipophilicity and membrane penetration .

Q. How can computational methods optimize derivative design for enhanced bioactivity?

  • Methodological Answer :
  • Molecular docking : Target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) using AutoDock Vina. Prioritize derivatives with H-bonding to catalytic residues (e.g., Tyr158) .
  • ADMET prediction : SwissADME predicts bioavailability; prioritize derivatives with LogP 2–3 and topological polar surface area <80 Ų for blood-brain barrier penetration .

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